molecular formula C20H21NO3 B14693118 Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate CAS No. 24064-16-2

Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate

Cat. No.: B14693118
CAS No.: 24064-16-2
M. Wt: 323.4 g/mol
InChI Key: QODWTADFHQJAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate is an organic compound with a complex structure that includes a benzyl group, a methoxyphenyl group, and a dihydropyrrole carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base, followed by cyclization with an appropriate dihydropyrrole precursor under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) or chloroform .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Catalysts such as platinum on carbon (Pt/C) may be employed to facilitate hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and dihydropyrrole moieties contribute to its potential as a versatile intermediate in organic synthesis and its promising pharmacological properties .

Properties

CAS No.

24064-16-2

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C20H21NO3/c1-23-19-11-9-16(10-12-19)14-18-8-5-13-21(18)20(22)24-15-17-6-3-2-4-7-17/h2-12,18H,13-15H2,1H3

InChI Key

QODWTADFHQJAFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2C=CCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.